molecular formula C6H8BrNO B12436680 (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B12436680
M. Wt: 190.04 g/mol
InChI Key: FLCHAXPZHDQRRV-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol typically involves the bromination of 1-methyl-1H-pyrrole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1-methyl-1H-pyrrole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methyl-1H-pyrrole. This intermediate is then subjected to a formylation reaction using formaldehyde and a base to introduce the hydroxymethyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: (5-Bromo-1-methyl-1H-pyrrol-2-yl)formaldehyde or (5-Bromo-1-methyl-1H-pyrrol-2-yl)carboxylic acid.

    Reduction: 1-Methyl-1H-pyrrol-2-ylmethanol.

    Substitution: (5-Azido-1-methyl-1H-pyrrol-2-yl)methanol.

Scientific Research Applications

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-pyrrol-2-yl)methanol: Lacks the bromine atom at the 5-position.

    5-Bromo-1H-pyrrol-2-yl)methanol: Lacks the methyl group at the 1-position.

    (5-Bromo-1-methyl-1H-pyrrol-2-yl)carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of the bromine atom, methyl group, and hydroxymethyl group on the pyrrole ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

(5-bromo-1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C6H8BrNO/c1-8-5(4-9)2-3-6(8)7/h2-3,9H,4H2,1H3

InChI Key

FLCHAXPZHDQRRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1Br)CO

Origin of Product

United States

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